molecular formula C10H8BrFO B2881818 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one CAS No. 1558100-87-0

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one

Cat. No.: B2881818
CAS No.: 1558100-87-0
M. Wt: 243.075
InChI Key: JPGAWUMXWGBPJV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H8BrFO and a molecular weight of 243.08 g/mol . This compound is characterized by a cyclobutanone ring substituted with a 4-bromo-2-fluorophenyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one typically involves the following steps:

Chemical Reactions Analysis

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: It serves as a building block in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGAWUMXWGBPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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